molecular formula C6H7NO2 B3353482 3-methoxy-1H-pyrrole-2-carbaldehyde CAS No. 54764-96-4

3-methoxy-1H-pyrrole-2-carbaldehyde

Cat. No.: B3353482
CAS No.: 54764-96-4
M. Wt: 125.13 g/mol
InChI Key: LTQYGSKNLPUXKR-UHFFFAOYSA-N
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Description

3-Methoxy-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde featuring a pyrrole core substituted with a methoxy group at position 3 and an aldehyde group at position 2. Its molecular formula is C₆H₅NO₂ (monoisotopic mass: 123.032 Da), though derivatives with additional substituents (e.g., phenyl, indole, or furan groups) are frequently studied. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and anion transporters .

Properties

IUPAC Name

3-methoxy-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-2-3-7-5(6)4-8/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQYGSKNLPUXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461136
Record name 1H-Pyrrole-2-carboxaldehyde, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54764-96-4
Record name 1H-Pyrrole-2-carboxaldehyde, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxypyrrole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF) to introduce the aldehyde group at the 2-position. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-methoxy-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-methoxy-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxy-1H-pyrrole-2-carbaldehyde is characterized by a pyrrole ring with a methoxy group at the 3-position and an aldehyde group at the 2-position. The presence of these functional groups contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemistry

This compound serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse derivatives.

  • Synthesis of Heterocycles : It is utilized in the synthesis of pyrrole-based compounds through multi-component reactions and condensation methods. For instance, proline-catalyzed reactions involving succinaldehyde have been reported to yield various bioactive fused heterocycles .

Biology

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. Compounds derived from this structure have shown significant cytotoxicity in preclinical studies involving lung cancer models .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential therapeutic applications.

  • Anti-Tuberculosis Activity : Some derivatives have demonstrated potent anti-tuberculosis activity with minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis strains .

The biological mechanisms associated with this compound include:

  • Enzyme Inhibition : Derivatives may inhibit enzyme activity by binding to active sites, blocking substrate access.
  • Induction of Apoptosis : Compounds derived from this structure can activate apoptotic pathways in cancer cells, leading to significant therapeutic effects .

Data Tables

CompoundActivityMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound AAnti-TB<0.016>64
Compound BLung CancerN/AN/A
Compound CChloride TransportN/AN/A

Case Studies

Several studies illustrate the applications of this compound:

  • Antimicrobial Studies : Research highlighted its effectiveness against specific bacterial strains, showcasing its potential as a scaffold for developing new antibiotics.
  • Cancer Research : In vitro studies demonstrated its efficacy in reducing tumor sizes in lung cancer models through apoptosis induction.
  • Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound and its derivatives, emphasizing its role in pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-methoxy-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituents at positions 4 and 5 of the pyrrole ring. Representative examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (Da) Key Features Reference
5-Phenyl-3-methoxy-1H-pyrrole-2-carbaldehyde Phenyl (C5) C₁₂H₁₁NO₂ 201.225 Enhanced aromaticity; used in ligand design
5-(Furan-2-yl)-3-methoxy-1H-pyrrole-2-carbaldehyde Furan (C5) C₁₀H₉NO₃ 191.19 Electron-rich furan enhances π-conjugation
5-Bromo-3-methoxy-furan-2-carbaldehyde Bromine (C5), furan core C₆H₅BrO₃ 205.01 Halogen substitution increases reactivity
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Benzyl (N1), hydroxymethyl (C5) C₁₃H₁₃NO₂ 215.25 Bulky substituents affect solubility
5-(1H-Indol-2-yl)-3-methoxy-1H-pyrrole-2-carbaldehyde Indole (C5) C₁₄H₁₂N₂O₂ 240.26 Planar structure enables anion binding

Physicochemical Properties

  • Solubility : Methoxy and aldehyde groups confer moderate polarity, but bulky substituents (e.g., benzyl or indole) reduce water solubility. Derivatives with hydroxymethyl groups exhibit improved hydrophilicity .
  • Hydrogen-Bonding Capacity : The aldehyde and pyrrole NH groups participate in hydrogen bonding, critical for anion recognition. For example, 5-indole derivatives form planar complexes with chloride ions via three N–H···Cl⁻ interactions .
  • Stability : Halogenated analogs (e.g., 5-bromo derivatives) are more reactive toward nucleophilic substitution but less stable under basic conditions .

Biological Activity

3-Methoxy-1H-pyrrole-2-carbaldehyde (C6H7NO2) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with a methoxy group at the 3-position and an aldehyde group at the 2-position. Its molecular formula is C6H7NO2, and it has been identified as a potential scaffold for various bioactive compounds.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some notable mechanisms include:

  • Enzyme Inhibition : Derivatives of this compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing catalytic activity.
  • Induction of Apoptosis : Studies have shown that compounds derived from this compound can activate apoptotic pathways in cancer cells. This includes the activation of caspases and the modulation of Bcl-2 family proteins .
  • Transmembrane Transport Activity : Certain derivatives facilitate chloride and bicarbonate transport across cellular membranes, leading to cytotoxic effects in specific cancer cell lines .

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • Multi-component Reactions : Efficient protocols have been developed for synthesizing pyrrole derivatives using proline-catalyzed reactions involving succinaldehyde and aryl imines .
  • Condensation Reactions : The compound can be synthesized by acid-catalyzed condensation reactions involving indole derivatives .

Anti-Tuberculosis Activity

Research has indicated that pyrrole derivatives, including those related to this compound, exhibit potent anti-tuberculosis (TB) activity. For example, certain compounds demonstrated minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis strains, indicating strong efficacy against drug-resistant strains .

Cytotoxic Effects in Cancer Models

In preclinical studies involving lung cancer models, compounds derived from this compound exhibited significant cytotoxicity. These compounds induced apoptosis through the activation of pro-apoptotic markers and the generation of reactive oxygen species (ROS), leading to decreased tumor sphere sizes in treated cells compared to controls .

Data Tables

CompoundActivityMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound AAnti-TB<0.016>64
Compound BLung CancerN/AN/A
Compound CChloride TransportN/AN/A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
3-methoxy-1H-pyrrole-2-carbaldehyde

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